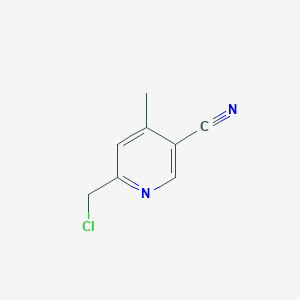
trans-Ethyl 4-methylpyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by its chiral centers at the 3rd and 4th positions, which give it specific stereochemical properties. It is often used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as ethyl acetoacetate and a suitable amine.
Cyclization: The key step involves the cyclization of the starting materials to form the pyrrolidine ring. This can be achieved through a 1,3-dipolar cycloaddition reaction.
Chiral Resolution: The resulting mixture of diastereomers is then separated using chiral resolution techniques to obtain the desired (3R,4R) isomer.
Industrial Production Methods: In an industrial setting, the production of Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysis: Use of specific catalysts to enhance the reaction rate and selectivity.
Purification: Techniques such as crystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions: Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It can interact with receptors, altering their signaling pathways and physiological responses.
類似化合物との比較
Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl (3R,4R)-4-hydroxymethylpyrrolidine-3-carboxylate: This compound has a hydroxymethyl group instead of a methyl group, which can affect its reactivity and biological activity.
Ethyl (3R,4R)-4-aminomethylpyrrolidine-3-carboxylate:
The uniqueness of Ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate lies in its specific stereochemistry and functional groups, which make it a valuable intermediate in various synthetic and research applications.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
ethyl (3R,4R)-4-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-3-11-8(10)7-5-9-4-6(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChIキー |
TVTNJIINRHALKA-BQBZGAKWSA-N |
異性体SMILES |
CCOC(=O)[C@H]1CNC[C@@H]1C |
正規SMILES |
CCOC(=O)C1CNCC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


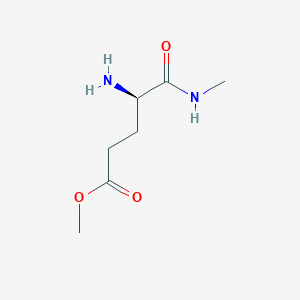
![(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid](/img/structure/B12970250.png)
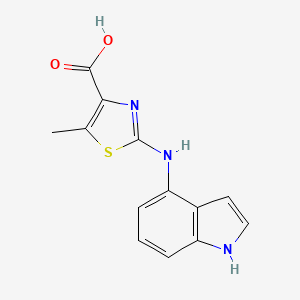

![7-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12970279.png)
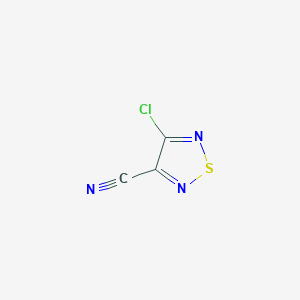
![tert-Butyl 3-iodo-6-(trifluoromethoxy)-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12970291.png)

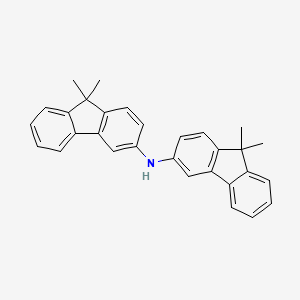
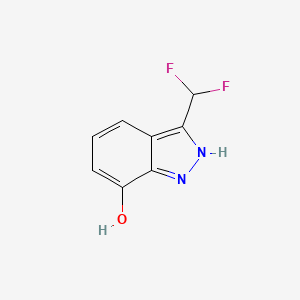
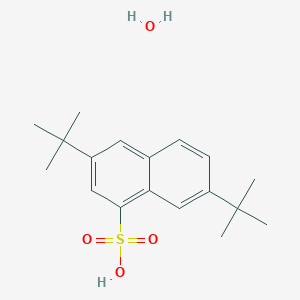
![1',2'-Dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B12970312.png)
